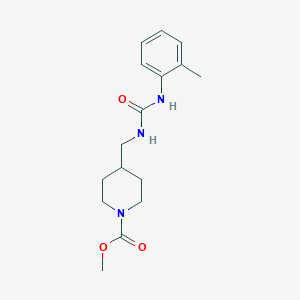

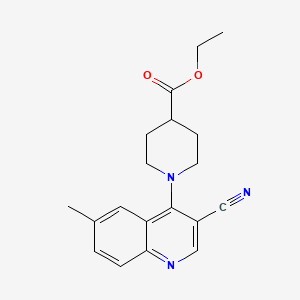

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperidine derivatives as building blocks . For instance, Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate” are not available, piperidine derivatives are known to be involved in various chemical reactions. For example, Methyl piperidine-4-carboxylate is used as a reactant for synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors and a scalable catalyst from asymmetric hydrogenation .Scientific Research Applications

Synthesis and Chemical Properties

One area of application involves the synthesis of novel compounds for potential therapeutic uses. For instance, the creation of trisubstituted 4-aminopiperidines, which have shown interesting results as PAF-receptor antagonists, highlighting their significance in designing compounds with specific biological activities (H. Benmehdi et al., 2008). Similarly, research on 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives has expanded the scope of synthetic applications in pharmacology, emphasizing the compound's role as a synthetic intermediate in creating bioactive molecules (Samir Ibenmoussa et al., 1998).

Molecular Structure Analysis

Studies on the molecular structure of related piperidine derivatives, such as 4-carboxypiperidinium chloride, have contributed to the understanding of chemical bonding and molecular interactions, which are crucial for the development of more effective and selective compounds (M. Szafran et al., 2007).

Post-Polymerization Functionalization

In the realm of polymer science , the use of similar piperidine derivatives as initiators for the ring-opening polymerization represents a novel approach to post-polymerization modification, offering new pathways for the functionalization of polymers. This method provides a versatile platform for the development of functional materials with potential applications in biotechnology and medicine (Solomiia Borova et al., 2021).

Enantioselective Synthesis

Research into the enantioselective synthesis of derivatives, utilizing phase-transfer catalysts, has opened avenues for creating chiral molecules, which are of significant interest due to their potential in developing new drugs with improved efficacy and reduced side effects (Yaomin Wang et al., 2018).

Cardiovascular and Antithrombotic Applications

The synthesis of derivatives has also been explored for their cardiovascular activity . Studies on nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid have investigated their potential in cardiovascular therapy, demonstrating the broad applicability of piperidine derivatives in medical research (A. Krauze et al., 2004).

properties

IUPAC Name |

methyl 4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-12-5-3-4-6-14(12)18-15(20)17-11-13-7-9-19(10-8-13)16(21)22-2/h3-6,13H,7-11H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTACXIGUIDWHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2699907.png)

![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)

![4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2699909.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2699911.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)